N-ethyl-1,2,3,4-tetrahydroquinolin-7-aMine hydrochloride
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Overview
Description
N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride is a chemical compound with the molecular formula C11H16N2Cl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride typically involves the alkylation of 1,2,3,4-tetrahydroquinoline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting N-ethyl-1,2,3,4-tetrahydroquinoline is then subjected to amination using reagents like ammonia or primary amines to introduce the amine group at the 7-position. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride
- N-propyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride
- N-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Uniqueness
N-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl group at the nitrogen atom. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H17ClN2 |
---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-12-10-6-5-9-4-3-7-13-11(9)8-10;/h5-6,8,12-13H,2-4,7H2,1H3;1H |
InChI Key |
MGTVBCLOGIVWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(CCCN2)C=C1.Cl |
Origin of Product |
United States |
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